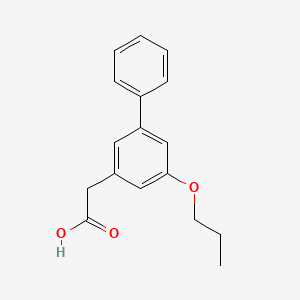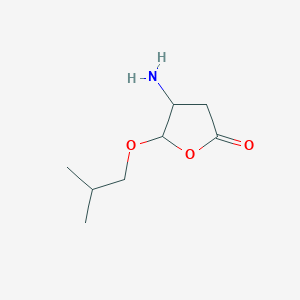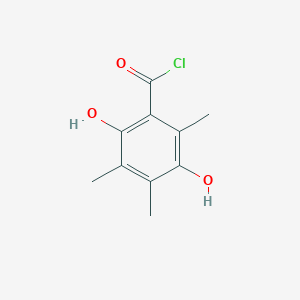
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is an organic compound with a complex structure that includes multiple hydroxyl groups and methyl groups attached to a benzoyl chloride core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride typically involves the chlorination of 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid. The process generally includes the following steps:
Starting Material: The synthesis begins with 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid.
Chlorination: The benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under controlled conditions to form the benzoyl chloride derivative.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a catalyst such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyl groups present in the compound can be oxidized to form quinones or reduced to form corresponding alcohols.
Esterification: The compound can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
Substitution Products: Amines, ethers, and thioethers.
Oxidation Products: Quinones.
Reduction Products: Alcohols.
科学的研究の応用
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, dyes, and coatings.
作用機序
The mechanism of action of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, the compound may interact with amino acids in proteins, leading to modifications that can alter protein function.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzoyl chloride: Similar in structure but lacks the hydroxyl groups.
3,4,5-Trimethoxybenzoyl chloride: Contains methoxy groups instead of hydroxyl groups.
2,4,6-Trichlorobenzoyl chloride: Contains chlorine atoms instead of methyl groups.
Uniqueness
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which provide distinct reactivity and functionalization options compared to its analogs. This makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
408338-75-0 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC名 |
2,5-dihydroxy-3,4,6-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-4-5(2)9(13)7(10(11)14)6(3)8(4)12/h12-13H,1-3H3 |
InChIキー |
LPLCLNWHQCSIEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1O)C)C(=O)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)
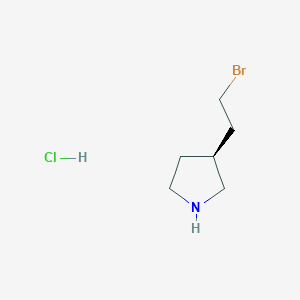
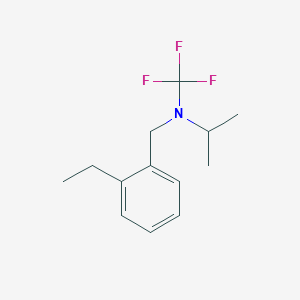
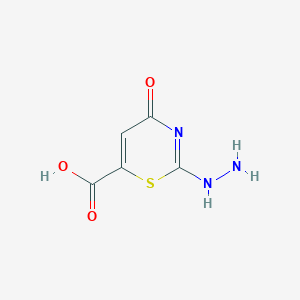
![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
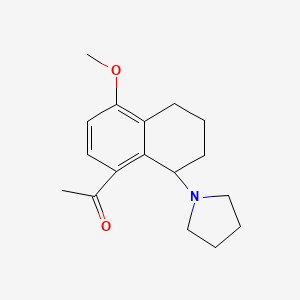

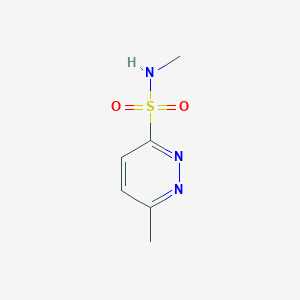
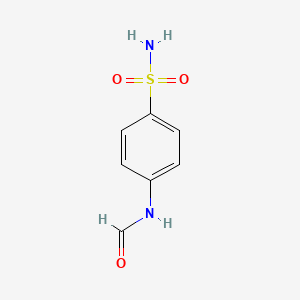

![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
